

[Met5]-Enkephalin Research: A Comparative Guide to Published Findings and Reproducibility

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Compound of Interest

Compound Name: *[Met5]-Enkephalin, amide TFA*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published research on [Met5]-Enkephalin, a naturally occurring pentapeptide with diverse physiological roles. We examine the reproducibility of findings related to its receptor binding, signaling pathways, and effects on cell proliferation. This guide aims to offer an objective overview to aid researchers in navigating the complexities of [Met5]-Enkephalin literature and designing future studies.

I. Receptor Binding Affinity of [Met5]-Enkephalin: A Tale of Two Receptor Systems

[Met5]-Enkephalin is widely recognized as an endogenous opioid peptide. However, research has unveiled a dual role for this molecule, acting through both classical opioid receptors and a distinct receptor associated with growth regulation. This duality has led to some variability in reported findings, emphasizing the importance of experimental context.

[Met5]-Enkephalin is a potent agonist of the δ -opioid receptor and, to a lesser extent, the μ -opioid receptor, with little to no effect on the κ -opioid receptor. Its role as an "opioid growth factor" (OGF) is mediated through the Opioid Growth Factor Receptor (OGFr), formerly known as the ζ (zeta)-opioid receptor.^[1] A key point of divergence in the literature is the attribution of its anti-proliferative effects, with some studies highlighting the OGFr pathway as distinct from the classical opioid receptor pathways, while others suggest an interplay.

Table 1: Comparative Receptor Binding Affinities (Ki) and Inhibitory Concentrations (IC50) of [Met5]-Enkephalin

Parameter	Receptor/Effector	Value	Species/Tissue /Cell Line	Reference
Ki	μ-opioid receptor	~10 nM (morphine displacement)	Rat Brain	[2]
δ-opioid receptor	5-8 nM ([D-Ala ₂ ,D-Leu ₅]enkephalin displacement)	Rat Brain	[2]	
Kd	δ-opioid receptor (ZFOR1)	4.0 ± 0.4 nM	Zebrafish	[3]
δ-opioid receptor (ZFOR4, high affinity)	0.8 ± 0.2 nM	Zebrafish	[3]	
δ-opioid receptor (ZFOR4, low affinity)	30.2 ± 10.2 nM	Zebrafish	[3]	
IC50	Inhibition of pelvic nerve-evoked contractions	2.2 nM	Cat distal colon	
Inhibition of DNA Synthesis	10 ⁻⁵ to 10 ⁻⁸ M	COS-7 cells	[4][5]	

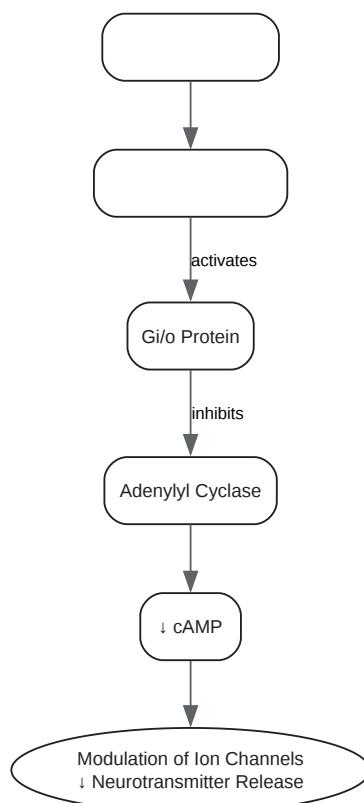
Note on Reproducibility: The variability in reported binding affinities can be attributed to several factors, including the radioligand used, the tissue or cell line preparation, and the specific assay conditions.[6] For instance, the binding affinity of opioid ligands can differ significantly between species.[6]

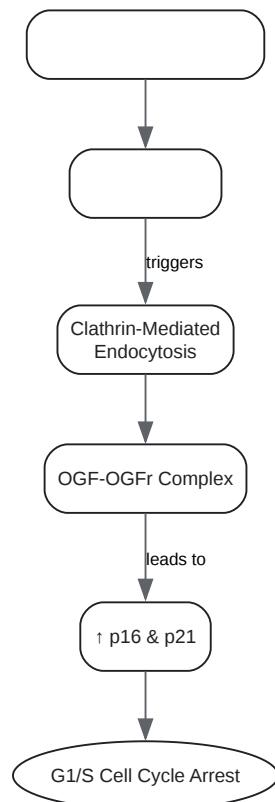
II. Signaling Pathways: Classical Opioids vs. Growth Factor Mimicry

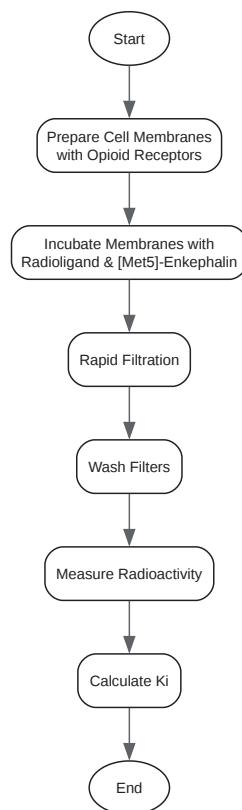
The signaling pathways activated by [Met5]-Enkephalin are dependent on the receptor it engages. This leads to distinct downstream effects, and understanding these pathways is crucial for interpreting experimental outcomes.

Classical Opioid Receptor Signaling:

Activation of μ - and δ -opioid receptors by [Met5]-Enkephalin typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can modulate ion channel activity and neurotransmitter release, contributing to its analgesic and neuromodulatory effects.







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